2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide
Overview
Description
2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of quinazolinone derivatives with appropriate reagents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone derivatives.
Scientific Research Applications
2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: A structurally similar compound with different substituents on the benzamide moiety.
2-Chloro-N-((4-chlorophenyl)carbamoyl)benzamide: Another related compound with a different substitution pattern.
Uniqueness
2-chloro-N-[(4-oxo-2-phenylquinazolin-3(4H)-yl)carbamothioyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinazolinone core and specific substituents make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(4-oxo-2-phenylquinazolin-3-yl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S/c23-17-12-6-4-10-15(17)20(28)25-22(30)26-27-19(14-8-2-1-3-9-14)24-18-13-7-5-11-16(18)21(27)29/h1-13H,(H2,25,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGSKHGRAGIQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=S)NC(=O)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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